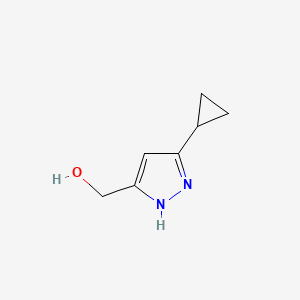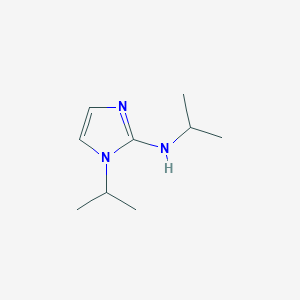![molecular formula C13H12ClN5O B1419917 (2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204296-49-0](/img/structure/B1419917.png)
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Vue d'ensemble
Description
“(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound . It is characterized by a complex structure that includes a 1,2,4-triazolo[4,3-b]pyridazine ring attached to a 2-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazolo[4,3-b]pyridazine ring attached to a 2-chlorophenyl group . The exact structure can be determined using techniques like NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Applications De Recherche Scientifique
Pharmaceutical Chemistry
The triazole and pyridazine components of the compound are known for their biological activity. Triazoles, in particular, have been used in the synthesis of drugs with antibacterial, antifungal, anticancer, and antiviral properties . The presence of a 1,2,4-triazole moiety suggests potential utility in creating new pharmaceuticals that could interact with various biological systems.
Green Chemistry
The synthesis of triazole derivatives, including those with a 1,2,4-triazole core, can be achieved through green chemistry approaches . This compound could serve as a model for developing environmentally friendly synthetic routes, minimizing waste and energy consumption in chemical processes.
Medicinal Chemistry
Compounds with a 1,2,4-triazole structure have been explored for their medicinal properties. They are present in several drug classes, such as antifungals and antidepressants . Research into the specific compound could uncover new therapeutic applications or lead to the development of novel medications.
Antiviral Research
The structural similarity to [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which have shown potential antiviral activity, suggests that this compound could be investigated for its efficacy against viruses . It could be particularly relevant in the search for treatments against emerging viral infections.
Cancer Research
Triazole derivatives have been studied for their cytotoxic activity against various cancer cell lines . This compound could be synthesized and tested for its potential to inhibit the growth of cancer cells, contributing to the field of oncology.
Mechanochemistry
The compound’s synthesis could involve mechanochemical methods, which are part of the broader field of green chemistry . This approach could lead to the discovery of new mechanochemical reactions that are more efficient and less harmful to the environment.
Antimicrobial Development
Given the widespread resistance to current antimicrobial drugs, new compounds with unique structures, such as the one , are of great interest . Its potential antimicrobial properties could be explored, aiming to combat multidrug-resistant pathogens.
Synthetic Methodology
The compound could also be used to develop new synthetic methodologies . Its complex structure might require innovative approaches to synthesis, which could advance the field of organic chemistry.
Propriétés
IUPAC Name |
2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-10-4-2-1-3-9(10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEBMPGJLLCBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)
![4-[2-(2,4-Difluorophenyl)ethyl]piperidine](/img/structure/B1419838.png)
![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)
![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B1419844.png)

![3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1419850.png)



![{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419857.png)